molecular formula C4H8Cl3NO2S B13618860 N,N-Bis(2-chloroethyl)sulfamoyl chloride CAS No. 24590-55-4

N,N-Bis(2-chloroethyl)sulfamoyl chloride

Cat. No.: B13618860
CAS No.: 24590-55-4
M. Wt: 240.5 g/mol
InChI Key: VLCSGRLLYBKYGG-UHFFFAOYSA-N
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Description

Evolution of Alkylating Agents in Chemical Biology and Medicinal Chemistry

The development of alkylating agents in medicinal chemistry is deeply rooted in military research, originating from the use of sulfur mustard, or mustard gas, as a chemical warfare agent during World War I. nih.govtaylorfrancis.com Personnel exposed to this devastating vesicant were observed to have profound bone marrow suppression and lymphoid aplasia. nih.govtaylorfrancis.com This observation sparked scientific curiosity into the biological effects of such compounds, leading researchers to investigate their potential therapeutic applications. nih.gov

During World War II, this research intensified, focusing on related but more stable nitrogen-based analogues, known as nitrogen mustards. wikipedia.orgmdpi.com Pharmacologists Alfred Gilman and Louis Goodman at the Yale School of Medicine were pivotal in this effort, studying the therapeutic potential of these compounds. wikipedia.orgwikipedia.org They observed that nitrogen mustards could induce the regression of lymphoid tumors in animal models. wikipedia.org This research culminated in classified clinical trials starting in December 1942, where patients with lymphoma were treated with a nitrogen mustard agent. taylorfrancis.comwikipedia.org The results, published after the war in 1946, showed significant tumor reduction and marked the dawn of a new era in cancer treatment, establishing the first class of effective chemotherapeutic drugs. wikipedia.orgnews-medical.net

These pioneering nitrogen mustards, such as mechlorethamine (B1211372) (HN2), function by covalently attaching alkyl groups to cellular macromolecules, most critically DNA. mdpi.comnih.gov The bis(2-chloroethyl)amino functional group is central to their activity; it forms a highly reactive aziridinium (B1262131) ion intermediate that alkylates the N7 position of guanine (B1146940) bases in DNA. nih.gov This action can lead to DNA damage, cross-linking of DNA strands, interference with DNA replication, and ultimately, programmed cell death (apoptosis). wikipedia.orgnih.gov The success of these first agents spurred the development of a vast array of subsequent alkylating agents, including cyclophosphamide (B585), melphalan, and chlorambucil (B1668637), with modifications designed to improve selectivity and reduce toxicity. nih.govoncohemakey.com

Classification and Structural Significance of N,N-Bis(2-chloroethyl)sulfamoyl Chloride

This compound is a bifunctional organic compound that can be classified based on its distinct structural components. Structurally, it is a derivative of a nitrogen mustard and also belongs to the class of sulfamoyl chlorides.

The molecule's significance lies in the combination of two key reactive moieties:

The N,N-Bis(2-chloroethyl)amino group : This is the classic pharmacophore of nitrogen mustards. wikipedia.org This functional group is responsible for the compound's potential as an alkylating agent, capable of forming covalent bonds with nucleophilic sites on biological molecules like DNA.

The Sulfamoyl Chloride group (-SO2Cl) : This is a highly reactive functional group. The sulfur atom is electrophilic and susceptible to nucleophilic attack, making it a valuable synthetic handle. The chlorine atom is a good leaving group, facilitating reactions with a wide range of nucleophiles, such as amines and alcohols.

This dual functionality makes this compound a compound of interest in synthetic and medicinal chemistry. It serves as a building block for creating more complex molecules that combine the alkylating properties of a nitrogen mustard with other desired chemical features introduced via reaction at the sulfamoyl chloride group. nih.gov For instance, it is a precursor in the development of chloroethylnitrososulfamides (CENS), a class of compounds investigated for their potential as antitumoral agents. nih.gov

Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC4H8Cl3NO2S uni.lulookchem.com
Molecular Weight240.54 g/mol lookchem.com
Density1.532 g/cm³ lookchem.com
Boiling Point322.7°C at 760 mmHg lookchem.com
Flash Point148.9°C lookchem.com
CAS Number24590-55-4 lookchem.comcymitquimica.com

Role of Sulfamoyl Chlorides as Versatile Intermediates in Organic Synthesis

Sulfamoyl chlorides, and the broader class of sulfonyl chlorides, are recognized as highly important and versatile intermediates in organic synthesis. magtech.com.cn Their utility stems from the high reactivity of the sulfonyl chloride group (-SO2Cl), which serves as a powerful electrophilic center. This reactivity allows for the construction of sulfur-nitrogen (S-N) and sulfur-oxygen (S-O) bonds, which are fundamental linkages in a multitude of organic compounds. organic-chemistry.org

The primary reaction of sulfamoyl chlorides is with nucleophiles, particularly primary and secondary amines, to form sulfonamides. This reaction is one of the most classic and widely used methods for synthesizing the sulfonamide scaffold. organic-chemistry.orgthieme-connect.com This process is crucial in medicinal chemistry, as the sulfonamide group is a key structural component in a wide range of therapeutic agents. nih.govresearchgate.net

Beyond simple amination, sulfamoyl chlorides can participate in a variety of other transformations, making them valuable building blocks for complex molecule synthesis. magtech.com.cn Their ability to be activated by photocatalysis or other methods has expanded their synthetic applications, enabling reactions like hydrosulfamoylation of alkenes to produce aliphatic sulfonamides. acs.org The difference in reactivity between a sulfamoyl chloride and other functional groups within the same molecule, such as an aroyl chloride, can be exploited for chemoselective synthesis, allowing for precise, stepwise construction of complex structures. nih.gov

Key Synthetic Applications of Sulfamoyl Chlorides

Reaction TypeReactantProductSignificance
Sulfonamide FormationPrimary/Secondary AminesSulfonamidesCore reaction for synthesizing a major class of pharmaceuticals. thieme-connect.com
Sulfonate Ester FormationAlcohols/PhenolsSulfonate EstersFormation of S-O bonds, useful in various synthetic contexts. organic-chemistry.org
Radical ReactionsAlkenes (with catalyst)Aliphatic SulfonamidesModern methods for C-S bond formation and functionalization. acs.org
Chemoselective ReactionsDifunctional NucleophilesSelectively functionalized productsAllows for controlled synthesis of complex molecules. nih.gov

Overview of Academic Research Trends Involving Sulfamoyl Chloride Scaffolds

The sulfamoyl chloride functional group and the resulting sulfonamide scaffold continue to be areas of intense academic and industrial research, primarily driven by their importance in medicinal chemistry. nih.govresearchgate.net A significant trend in modern chemical research is the development of novel, efficient, and environmentally benign synthetic methods to access sulfonamide-containing molecules. thieme-connect.comscispace.com This includes the use of photoredox catalysis, metal-free reaction conditions, and multicomponent reactions to build molecular complexity in fewer steps. thieme-connect.com

In drug discovery, scaffolds are considered a core concept, and the sulfonamide framework is one of the most successful. nih.govnih.gov Research trends indicate a sustained effort to explore the chemical space around this scaffold. nih.govresearchgate.net This involves synthesizing large libraries of diverse sulfonamide derivatives for screening against various biological targets. researchgate.net The sulfamoyl chloride group is a key intermediate in this process, providing a reliable chemical handle to introduce a wide range of substituents, thereby tuning the pharmacological properties of the final compounds.

Furthermore, computational tools and data analysis are increasingly used to study and predict the properties of different scaffolds. researchgate.net Trend analyses of large chemical databases, such as ChEMBL, help researchers understand the evolution of scaffold features over time, including the number of associated compounds and biological activities. nih.gov This data-driven approach aids in the rational selection and prioritization of scaffolds like the sulfonamide for future small-molecule development projects, ensuring that research efforts are focused on the most promising chemical frameworks. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

24590-55-4

Molecular Formula

C4H8Cl3NO2S

Molecular Weight

240.5 g/mol

IUPAC Name

N,N-bis(2-chloroethyl)sulfamoyl chloride

InChI

InChI=1S/C4H8Cl3NO2S/c5-1-3-8(4-2-6)11(7,9)10/h1-4H2

InChI Key

VLCSGRLLYBKYGG-UHFFFAOYSA-N

Canonical SMILES

C(CCl)N(CCCl)S(=O)(=O)Cl

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to N,N-Bis(2-chloroethyl)sulfamoyl Chloride

The synthesis of this compound is a multi-step process that relies on the availability of key precursors. The primary routes involve the formation of the core bis(2-chloroethyl)amine (B1207034) structure followed by the introduction of the sulfamoyl chloride moiety.

Reaction of Sulfamic Acid with Chloroethylamine Derivatives

A primary synthetic pathway to this compound involves the reaction of sulfamic acid with a suitable chloroethylamine derivative, specifically N,N-Bis(2-chloroethyl)amine. This process typically requires the presence of a chlorinating agent, such as thionyl chloride or sulfuryl chloride. The chlorinating agent activates the sulfamic acid by converting its hydroxyl group into a more reactive chlorosulfonyl group, which is then susceptible to nucleophilic attack by the secondary amine of the N,N-Bis(2-chloroethyl)amine. Careful control of the reaction conditions is necessary to ensure the desired N-sulfonylation occurs efficiently and to minimize the formation of unwanted by-products.

Alternative Synthetic Pathways and Precursors

An essential precursor for the synthesis is N,N-Bis(2-chloroethyl)amine, which is commonly prepared as its hydrochloride salt. chemicalbook.com The synthesis of this precursor typically starts from Diethanolamine (B148213). The two hydroxyl groups of Diethanolamine are converted to chlorides by reacting it with a chlorinating agent, most commonly thionyl chloride (SOCl₂), often in a solvent like 1,2-dichloroethane. chemicalbook.comchemicalbook.com The reaction proceeds via nucleophilic substitution, yielding the stable N,N-Bis(2-chloroethyl)amine hydrochloride. chemicalbook.comresearchgate.net

An alternative pathway to the final product circumvents the use of sulfamic acid and instead employs a more direct sulfonylating agent. In this route, N,N-Bis(2-chloroethyl)amine (or its hydrochloride salt in the presence of a base) is reacted directly with sulfuryl chloride (SO₂Cl₂). The amine acts as a nucleophile, attacking the electrophilic sulfur atom of sulfuryl chloride to form the sulfamoyl chloride. This method is a common and direct approach for the preparation of N,N-disubstituted sulfamoyl chlorides.

Below is a table of key precursors involved in these synthetic routes.

Table 1: Key Precursors for Synthesis

Compound Name Molecular Formula Molar Mass ( g/mol ) Role in Synthesis
Diethanolamine C₄H₁₁NO₂ 105.14 Starting material for the chloroethylamine backbone
Thionyl chloride SOCl₂ 118.97 Chlorinating agent for converting hydroxyl groups
N,N-Bis(2-chloroethyl)amine hydrochloride C₄H₁₀Cl₃N 178.49 Key intermediate; the chloroethylamine derivative
Sulfamic acid H₃NO₃S 97.09 Source of the sulfamoyl group

Reaction Mechanisms in the Formation of this compound

The formation of the target compound involves two principal chemical transformations: chlorination to form the chloroethyl arms and sulfamoylation to attach the sulfamoyl chloride group.

Chlorination and Sulfamoylation Processes

Chlorination: The conversion of diethanolamine into N,N-Bis(2-chloroethyl)amine using thionyl chloride is a classic example of nucleophilic substitution. Each hydroxyl group on the diethanolamine acts as a nucleophile, attacking the sulfur atom of thionyl chloride. This forms a chlorosulfite intermediate, which is a good leaving group. A chloride ion, either from the thionyl chloride or present in the reaction medium, then acts as a nucleophile and attacks the carbon atom bearing the chlorosulfite group in an Sₙ2-type reaction. This displaces the leaving group, which subsequently decomposes into sulfur dioxide (SO₂) and another chloride ion, driving the reaction to completion. This process occurs for both hydroxyl groups to yield the final bis-chloroethylated amine.

Kinetic and Thermodynamic Considerations in Synthesis

Kinetic Considerations: The rates of these reactions are dependent on several factors. The chlorination step is a bimolecular reaction, so its rate depends on the concentrations of both diethanolamine and thionyl chloride. The sulfamoylation step is also bimolecular, and its rate is influenced by the nucleophilicity of the N,N-Bis(2-chloroethyl)amine and the electrophilicity of the sulfonylating agent. rsc.org Studies on the hydrolysis of various sulfonyl chlorides suggest that the reaction proceeds through a bimolecular Sₙ2-type mechanism at the sulfur center. cdnsciencepub.commdpi.comacs.org The reaction is typically performed at controlled temperatures to manage the exothermic nature of the reaction and to prevent degradation or side reactions.

Table 2: General Reaction Conditions

Reaction Step Reactants Reagent/Solvent Typical Conditions
Chlorination Diethanolamine Thionyl Chloride / Dichloroethane Reflux for several hours

Derivatization and Functionalization Reactions of this compound

This compound is a bifunctional molecule with two distinct reactive centers: the highly electrophilic sulfamoyl chloride group and the two alkylating chloroethyl groups. This dual reactivity allows for a wide range of derivatization and functionalization reactions.

Reactions at the Sulfamoyl Chloride Moiety: The sulfamoyl chloride group is very susceptible to attack by nucleophiles. This reactivity is central to its use as a synthetic intermediate.

Reaction with Amines: It readily reacts with primary or secondary amines to displace the chloride and form N,N,N'-trisubstituted sulfamides. This is a standard method for building complex sulfonamide structures. libretexts.org

Reaction with Alcohols and Phenols: In the presence of a base, it reacts with alcohols or phenols to yield the corresponding sulfamate (B1201201) esters. researchgate.netnih.gov This sulfamoylation of hydroxyl groups is a key transformation in medicinal chemistry. galchimia.com

Reactions of the N,N-Bis(2-chloroethyl) Group: This functional group is the defining feature of nitrogen mustards and is a potent alkylating agent. wikipedia.orgdbpedia.org The mechanism involves an intramolecular nucleophilic attack by the amine nitrogen on the primary carbon bearing a chlorine atom. This results in the displacement of the chloride ion and the formation of a highly strained, three-membered aziridinium (B1262131) ion. wikipedia.org This aziridinium cation is a powerful electrophile that readily reacts with a wide range of nucleophiles. This alkylating capability allows the molecule to form covalent bonds with biological macromolecules, such as the N7-position of guanine (B1146940) residues in DNA. nih.govnih.gov This reactivity can be harnessed to attach the N,N-Bis(2-chloroethyl)sulfamoyl moiety to other molecules or surfaces containing nucleophilic groups.

Reactions at the Sulfamoyl Chloride Moiety

The sulfamoyl chloride group is a highly reactive electrophilic center, readily undergoing nucleophilic substitution with various nucleophiles. This reactivity is central to the formation of key derivatives such as sulfamoyl imines and sulfamides.

Formation of Sulfamoyl Imines

The reaction of this compound with aldehydes can lead to the formation of N,N-bis-(2-chloroethylsulfamoyl) imines. Research has demonstrated that this transformation can be achieved efficiently under catalyst-free and solventless conditions. researchgate.net The direct condensation of the corresponding primary sulfonamide (formed in situ or separately) with various aromatic aldehydes proceeds to give the desired N-sulfamoyl imines in high yields and short reaction times. researchgate.net This method is noted for its mild conditions, simplicity, and the absence of auxiliary substances, making it an environmentally favorable approach. researchgate.net

Aldehyde ReactantReaction ConditionsProductYield (%)Reference
BenzaldehydeNeat, 100°C, 15 minN-(phenylmethylene)-N',N'-bis(2-chloroethyl)sulfamide95 researchgate.net
4-ChlorobenzaldehydeNeat, 100°C, 20 minN-(4-chlorophenylmethylene)-N',N'-bis(2-chloroethyl)sulfamide92 researchgate.net
4-MethoxybenzaldehydeNeat, 100°C, 25 minN-(4-methoxyphenylmethylene)-N',N'-bis(2-chloroethyl)sulfamide90 researchgate.net
4-NitrobenzaldehydeNeat, 100°C, 10 minN-(4-nitrophenylmethylene)-N',N'-bis(2-chloroethyl)sulfamide98 researchgate.net

Formation of Sulfamides

The reaction of the sulfamoyl chloride moiety with primary or secondary amines is a fundamental transformation that yields substituted sulfamides. This reaction is a standard method for the synthesis of the sulfonamide functional group. cbijournal.com The process involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfamoyl chloride, with the subsequent elimination of hydrogen chloride. libretexts.org Typically, a base such as pyridine (B92270) or triethylamine (B128534) is used to neutralize the HCl byproduct. cbijournal.com The nucleophilicity of the amine plays a significant role, with primary amines generally being more reactive than secondary amines. cbijournal.com

Reactions Involving the Bis(2-chloroethyl) Moiety

The two 2-chloroethyl groups attached to the nitrogen atom are susceptible to nucleophilic substitution reactions. The chlorine atoms act as leaving groups, allowing for the introduction of a wide variety of nucleophiles. These reactions are analogous to those of other alkyl halides. dtic.mil

The mechanism of these substitutions can be either S(_N)1 or S(_N)2, depending on the reaction conditions and the nature of the nucleophile. dtic.mil Given that the chloroethyl groups are primary, the S(_N)2 mechanism, involving a backside attack by the nucleophile, is generally favored.

Potential nucleophiles for these substitution reactions include:

Azides: The azide (B81097) ion (N(_3)(-)) is an excellent nucleophile and can displace the chloride to form azidoethyl derivatives. masterorganicchemistry.com These can be further reduced to the corresponding primary amines. libretexts.org

Thiols: Thiolates (RS(-)) are highly effective nucleophiles for S(_N)2 reactions and can be used to introduce sulfur-containing functionalities. chemistrysteps.com This allows for the synthesis of thioethers. nih.gov

NucleophilePotential Product StructureReaction TypeSignificance
Azide (NaN(_3))N,N-Bis(2-azidoethyl)sulfamide derivativeS(_N)2Precursor to diamines via reduction
Thiolate (RSNa)N,N-Bis(2-thioethyl)sulfamide derivativeS(_N)2Introduction of sulfur-containing moieties
Cyanide (NaCN)N,N-Bis(2-cyanoethyl)sulfamide derivativeS(_N)2Chain extension and precursor to carboxylic acids
Iodide (NaI)N,N-Bis(2-iodoethyl)sulfamide derivativeFinkelstein reaction (S(_N)2)Increases reactivity towards other nucleophiles

Synthesis of Analogs and Conjugates

The reactivity of this compound at both the sulfamoyl chloride and the chloroethyl moieties allows for its incorporation into more complex molecules, such as analogs and conjugates with benzoic acid and pyrazoline.

Benzoic Acid Conjugates

Conjugates of this compound with benzoic acid can be synthesized by reacting the sulfamoyl chloride with an aminobenzoic acid derivative. For instance, reaction with a compound like 2-aminobenzoic acid would yield a 2-(N-(bis(2-chloroethyl))sulfamoyl)benzoic acid derivative. nih.gov The synthesis of various 2-chloro-5-sulfamoylbenzoic acids has been reported, demonstrating the feasibility of creating such structures. google.com The general approach involves the reaction of an amino-substituted benzoic acid with a sulfonyl chloride in the presence of a base. nih.gov

Pyrazoline Conjugates

Pyrazoline heterocycles can be incorporated by reacting a suitable precursor with this compound. A common synthetic route to pyrazolines involves the cyclization of chalcones with hydrazine (B178648) derivatives. nih.gov To create a pyrazoline conjugate, one could first synthesize a chalcone (B49325) bearing an amino group, which can then be reacted with the sulfamoyl chloride to form a sulfonamide. Subsequent reaction of this sulfonamide-chalcone intermediate with hydrazine would yield the desired N,N-Bis(2-chloroethyl)sulfamoyl-substituted pyrazoline derivative. The synthesis of various pyrazole-4-sulfonamide derivatives has been described, where a pyrazole-4-sulfonyl chloride is reacted with different amines. nih.gov

Optimization of Synthetic Conditions for Research Scale

Optimizing the synthetic conditions for reactions involving this compound on a research scale is crucial for maximizing yield, purity, and ensuring safety. Key parameters that are typically optimized include reaction time, temperature, solvent, and the stoichiometry of reactants and reagents.

For reactions at the sulfamoyl chloride moiety , such as the formation of sulfamides, optimization may involve screening different bases (e.g., triethylamine, pyridine, diisopropylethylamine) and solvents (e.g., dichloromethane (B109758), tetrahydrofuran, acetonitrile) to find conditions that promote a clean and efficient reaction. nih.gov The order of addition of reagents can also significantly impact the outcome, as demonstrated in the synthesis of sulfinamides from sulfonyl chlorides, where side reactions like over-reduction can be minimized by careful control of the reaction setup. nih.gov

For nucleophilic substitution reactions at the bis(2-chloroethyl) moiety , optimization would focus on factors that influence S(_N)2 reactions. This includes the choice of a polar aprotic solvent (e.g., DMF, DMSO, acetone) to enhance the nucleophilicity of the attacking species and control of the reaction temperature to prevent side reactions.

In a laboratory setting, the use of design of experiments (DOE) can be a systematic approach to identify optimal reaction conditions by simultaneously varying multiple parameters. researchgate.net Continuous flow chemistry is also emerging as a powerful tool for the synthesis and optimization of sulfonyl chlorides and their derivatives, offering better control over reaction parameters and improved safety for highly exothermic reactions. rsc.orgresearchgate.net

ParameterConsiderations for OptimizationPotential Impact
Solvent Polarity, aprotic vs. protic, solubility of reactantsReaction rate, mechanism (S(_N)1 vs. S(_N)2), side product formation
Temperature Reaction kinetics, stability of reactants and productsReaction time, yield, prevention of decomposition
Base Strength, steric hindrance, solubilityNeutralization of HCl, prevention of side reactions
Concentration Dilution effects on reaction ratesCan favor intramolecular vs. intermolecular reactions, affects macrocyclization yields
Order of Addition Control of reactive intermediatesMinimization of byproducts, improved selectivity
Catalyst Use of phase-transfer or other catalystsCan enhance reaction rates and yields in specific cases

Molecular Structure and Theoretical Analysis

Computational Chemistry Studies of Molecular Geometry and Conformation

For instance, in the crystal structure of tert-Butyl N-[N,N-bis(2-chloroethyl)sulfamoyl]-N-(2-chloroethyl)carbamate, the sulfamide (B24259) moiety exhibits an asymmetry in the S-N bond distances. nih.gov Theoretical calculations on similar compounds, such as (RS)-N,N-bis(2-chloroethyl)-1,3,2-oxazaphosphinan-2-amine 2-oxide (Cyclophosphamide), have been performed using the B3LYP functional with the 6–311++G (d, p) basis set to optimize the molecular geometry. nih.gov Such calculations typically provide bond lengths, bond angles, and dihedral angles that are in good agreement with experimental X-ray diffraction data. nih.govresearchgate.net The conformation of the chloroethyl groups is of particular interest, as their orientation can influence the molecule's reactivity. In the cation of (2-chloroethyl)[2-(methylsulfanyl)benzyl]ammonium chloride, the –CH2–N+H2–CH2–CH2–Cl substituent adopts an extended conformation. nih.gov

Table 1: Representative Theoretical vs. Experimental Bond Lengths and Angles for a Related Compound (Note: Data for Cyclophosphamide (B585), a compound containing the N,N-bis(2-chloroethyl) group) nih.gov

ParameterTheoretical (Å or °)Experimental (Å or °)
C-Cl Bond Lengths1.8151.791
P-N Bond Length1.6691.641
N-P-N Bond Angle107.05105.76

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, Charge Distribution)

The electronic structure of molecules containing the N,N-bis(2-chloroethyl) group has been analyzed through computational methods to understand their reactivity and charge distribution. Frontier molecular orbital (FMO) analysis, specifically of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial in this regard. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical reactivity and kinetic stability. libretexts.org

In a study of 4-Chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid, the HOMO was located over the chlorosulfamoyl benzoic acid ring, and the HOMO→LUMO transition implied a transfer of electron density to the amino group. researchgate.net For compounds containing the N,N-bis(2-chloroethyl) moiety, the HOMO is often associated with the lone pairs of electrons on the nitrogen and oxygen atoms, while the LUMO can be localized on the antibonding orbitals of the C-Cl bonds. This distribution is significant as the donation of electrons into the LUMO can facilitate the breaking of the C-Cl bond, a key step in the alkylating action of such compounds. libretexts.org

Molecular Electrostatic Potential (MEP) maps are also used to visualize the charge distribution and identify sites susceptible to electrophilic and nucleophilic attack. In related molecules, negative potential is typically localized around the electronegative oxygen and chlorine atoms, while the hydrogen atoms are associated with positive potential. nih.gov

Table 2: Calculated Electronic Properties for a Related Compound (Note: Data for Cyclophosphamide) nih.gov

PropertyValue
Chemical Hardness3.1155
Softness0.1604
Electrophilicity Index1.8045

Quantum Chemical Calculations on Reactivity and Stability

Quantum chemical calculations are instrumental in predicting the reactivity and stability of N,N-Bis(2-chloroethyl)sulfamoyl chloride and its analogs. The energy of the frontier molecular orbitals (HOMO and LUMO) and the HOMO-LUMO gap are key descriptors of molecular reactivity. researchgate.net A smaller HOMO-LUMO gap generally suggests higher reactivity. researchgate.net

The reactivity of nitrogen mustards, a class of compounds to which this compound is related, is largely defined by their ability to act as alkylating agents. Theoretical studies can model the intramolecular cyclization to form a reactive aziridinium (B1262131) ion, which is a critical step in their mechanism of action. The stability of this intermediate and the activation energy required for its formation can be calculated using quantum chemical methods.

Furthermore, global reactivity descriptors derived from conceptual DFT, such as chemical hardness, softness, and electrophilicity index, can provide a quantitative measure of the molecule's reactivity. nih.gov For instance, a lower electrophilicity index can be indicative of biological activity. nih.gov

Spectroscopic Insights from Theoretical Predictions (e.g., NMR, IR)

Theoretical calculations are frequently used to predict spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure. DFT calculations can provide theoretical vibrational frequencies (FT-IR and Raman spectra) and chemical shifts (NMR spectra).

For example, in the study of Cyclophosphamide, the vibrational assignments were carried out using FT-IR and FT-Raman spectroscopy, and the results were compared with theoretical values obtained from DFT calculations. nih.gov Similarly, theoretical calculations have been used to aid in the assignment of vibrational spectra for other complex organic molecules. researchgate.netresearchgate.net

For NMR spectroscopy, theoretical calculations can predict the chemical shifts of ¹H and ¹³C nuclei. While specific theoretical NMR data for this compound is not available in the provided results, experimental NMR data for related structures, such as (2-chloroethyl)[2-(methylsulfanyl)benzyl]ammonium chloride and N,N'-[Bis(2-Chloroethyl)]-N,N'-(Dimethyl)piperazium Dichloride, have been reported and could serve as a basis for validating theoretical predictions. nih.govdtic.mil The chemical environment of the protons and carbons in the 2-chloroethyl groups gives rise to characteristic signals in the NMR spectra. nih.govchemicalbook.comchemicalbook.com

Mechanistic Investigations at the Molecular and Biochemical Levels

Alkylating Mechanisms of the Bis(2-chloroethyl) Moiety with Biological Nucleophiles

The biological activity of N,N-Bis(2-chloroethyl)sulfamoyl chloride is primarily attributed to its bis(2-chloroethyl)amino moiety, a classic feature of nitrogen mustards. researchgate.net This group functions as a potent bifunctional alkylating agent, capable of forming covalent bonds with nucleophilic centers in various biological macromolecules. nih.govrsc.org The general mechanism involves an intramolecular cyclization reaction, where the nitrogen atom's lone pair of electrons attacks the γ-carbon of one of the chloroethyl side chains, displacing a chloride ion. researchgate.net This process results in the formation of a highly strained and electrophilic three-membered ring known as an aziridinium (B1262131) ion. researchgate.netrsc.orgnih.gov This reactive intermediate is then susceptible to attack by biological nucleophiles, leading to the alkylation of the target molecule. researchgate.netrsc.org Because the molecule possesses two such chloroethyl groups, it can undergo this reaction sequence twice, enabling it to form cross-links between two different nucleophiles or within the same molecule. researchgate.netresearchgate.net

DNA is considered the principal molecular target for the cytotoxic effects of nitrogen mustards. The bis(2-chloroethyl) group of this compound reacts with the electron-rich nitrogen and oxygen atoms of DNA bases. nih.govnih.gov In vitro studies with analogous nitrogen mustards like mechlorethamine (B1211372) and chlorambucil (B1668637) have extensively characterized the resulting DNA adducts. nih.govnih.gov

The primary site of alkylation is the N7 position of guanine (B1146940), due to its high nucleophilicity. nih.govnih.gov Another significant site of mono-alkylation is the N3 position of adenine. researchgate.netnih.gov Following the initial monofunctional alkylation of a guanine base, the second chloroethyl arm can react with another nucleophilic site, leading to the formation of cross-links. The most significant of these are interstrand cross-links (ICLs), which covalently join the two opposing strands of the DNA double helix. researchgate.net A common ICL formed by nitrogen mustards is a bis-(guanin-7-yl)ethane adduct. researchgate.netnih.gov Intrastrand cross-links, connecting two bases on the same DNA strand, can also occur. researchgate.net These lesions are particularly cytotoxic as they physically block essential cellular processes like DNA replication and transcription. researchgate.net

The table below summarizes the major DNA adducts formed by the bis(2-chloroethyl)amino moiety, based on studies of related nitrogen mustards.

Adduct TypePrimary Nucleophilic Site(s)Significance
Monoadducts N7 of Guanine (G)Most frequent lesion; can lead to depurination. nih.govresearchgate.net
N3 of Adenine (A)Significant monofunctional lesion. researchgate.netnih.gov
O6 of Guanine (G)Less frequent but highly mutagenic; precursor to cross-links. nih.gov
Cross-links N7(G) - N7(G)Major interstrand cross-link (ICL), highly cytotoxic. researchgate.net
N7(G) - N3(A)Interstrand cross-link. researchgate.netnih.gov
Intrastrand adductsLinkage of two adjacent bases on the same strand. researchgate.net

This table is based on data from analogous nitrogen mustard compounds.

Besides DNA, the electrophilic aziridinium intermediate generated from the bis(2-chloroethyl) moiety can react with nucleophilic functional groups found in proteins and peptides. rsc.orgnih.gov These include the sulfhydryl group of cysteine, the imidazole (B134444) ring of histidine, and the amino groups of lysine (B10760008) and arginine. Covalent modification of proteins can lead to the inhibition of enzyme activity, disruption of protein structure, and interference with normal cellular signaling pathways. nih.gov

The formation of the aziridinium ion is the rate-determining step in the alkylation reaction of nitrogen mustards and is fundamental to their mechanism of action. researchgate.net This intramolecular SN2 reaction is a concerted process involving neighboring group participation from the tertiary nitrogen. nih.gov The resulting three-membered aziridinium ring is highly strained and therefore extremely reactive towards nucleophiles. rsc.orgresearchgate.net

The reaction sequence can be depicted as follows:

Cyclization: The nitrogen atom attacks the adjacent carbon, displacing the chloride ion to form the positively charged aziridinium intermediate. researchgate.net

Nucleophilic Attack: A biological nucleophile (e.g., a nitrogen atom on a DNA base) attacks one of the carbon atoms of the aziridinium ring, opening the ring and forming a stable covalent bond. mdpi.com

Repeat for Bifunctional Alkylation: The second chloroethyl arm can undergo the same cyclization and subsequent nucleophilic attack, resulting in a cross-link if the second nucleophile is part of a different strand or molecule. researchgate.net

The rate of aziridinium ion formation is influenced by factors such as the solvent environment and the electronic properties of the substituent on the nitrogen atom. nih.gov

Influence of the Sulfamoyl Chloride Group on Reactivity and Selectivity in Biochemical Systems

The sulfamoyl chloride (-SO2Cl) group is a strong electron-withdrawing group that significantly modulates the reactivity of the N,N-Bis(2-chloroethyl)amino moiety. The electron density on the nitrogen atom is crucial for the initial intramolecular cyclization to form the aziridinium ion. researchgate.net By withdrawing electron density, the sulfamoyl chloride group deactivates the nitrogen lone pair, making it less nucleophilic.

Cellular Mechanisms (Non-Clinical): Detoxification Pathways and DNA Repair Responses

Cells possess sophisticated mechanisms to counteract the damage induced by alkylating agents like this compound. These protective responses include enzymatic detoxification and specialized DNA repair pathways. nih.gov

Detoxification Pathways: One of the primary cellular detoxification systems for electrophilic compounds is conjugation with glutathione (B108866) (GSH), a reaction often catalyzed by glutathione S-transferases (GSTs). nih.gov GSTs can catalyze the reaction of the aziridinium intermediate with GSH, neutralizing the alkylating agent and tagging it for cellular export. nih.gov Elevated levels of GSTs are a known mechanism of resistance to alkylating agents.

DNA Repair Responses: Cells employ several DNA repair pathways to remove the adducts formed by this compound.

O6-Alkylguanine-DNA Alkyltransferase (O6-AT or MGMT): This is a crucial repair protein that specifically removes alkyl groups from the O6 position of guanine. nih.gov It acts as a "suicide enzyme" by stoichiometrically transferring the alkyl group from the DNA onto one of its own cysteine residues. nih.gov By repairing the O6-(2-chloroethyl)guanine monoadduct, O6-AT prevents its conversion into a highly toxic interstrand cross-link. nih.gov

Nucleotide Excision Repair (NER): This pathway is responsible for repairing bulky, helix-distorting lesions, including some nitrogen mustard adducts and cross-links. nih.gov

Fanconi Anemia (FA) Pathway: This complex pathway is specifically involved in the repair of interstrand cross-links, which are the most cytotoxic lesions induced by bifunctional alkylating agents. nih.gov

The induction of significant DNA damage by such agents can also trigger broader cellular stress responses. For example, the accumulation of DNA strand breaks can activate the enzyme Poly(ADP-ribose) polymerase (PARP), leading to the synthesis of poly(ADP-ribose) (PAR), a process known as PARylation. PARylation plays a role in signaling for and recruiting DNA repair proteins to the site of damage.

Structure Activity Relationship Sar Studies for Research Applications

Correlations Between Chemical Structure and In Vitro Biochemical Reactivity

The in vitro biochemical reactivity of N,N-Bis(2-chloroethyl)sulfamoyl chloride and its analogs is intrinsically linked to their chemical structure, particularly the highly reactive bis(2-chloroethyl)amino group. This moiety is capable of forming a strained aziridinium (B1262131) ion intermediate, which is a potent electrophile that can alkylate nucleophilic sites on biomolecules such as DNA and proteins. The sulfamoyl chloride group, in the parent compound, is also a reactive site susceptible to nucleophilic attack.

Studies on analogous compounds, such as the isomeric forms of N,N'-bis[N-(2-chloroethyl)-N-nitrosocarbamoyl]cystamine (CNCC), have demonstrated that the relative positioning of the N-(2-chloroethyl) group is critical for cytotoxic potential. For instance, different isomers exhibit significantly different levels of cytotoxicity and DNA synthesis inhibition, suggesting that subtle changes in the molecular geometry can profoundly impact the compound's ability to interact with its biological targets. nih.gov The reduced cytotoxic potential of certain isomers is thought to be related to a longer half-life for the production of alkylating carbonium species, which diminishes their capacity to form cross-links in macromolecules. nih.gov

The reactivity of the bis(2-chloroethyl)amino group is influenced by the electronic properties of the substituent attached to the nitrogen atom. Electron-withdrawing groups can decrease the nucleophilicity of the nitrogen, thereby slowing down the formation of the aziridinium ion and modulating the compound's alkylating activity. Conversely, electron-donating groups can enhance this reactivity. This principle is fundamental to understanding the biochemical reactivity of this compound and its potential analogs.

Compound FamilyKey Structural FeatureImpact on Reactivity
Chloroethylnitrososulfamides (CENS)N-(2-chloroethyl)nitrososulfamidePromising antitumoral agents, acting as alkylating agents. nih.gov
N,N'-bis[N-(2-chloroethyl)-N-nitrosocarbamoyl]cystamine (CNCC) IsomersRelative position of the NH groupCritical to the biological properties and cytotoxic potential. nih.gov
N,N-bis(2-chloroethyl)aminoethyl estersCarboxylic acid ester linkagePotential antitumor activity, with structural features influencing in vivo activity.

Computational Approaches to Quantitative Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to correlate the chemical structure of a series of compounds with their biological activity. For compounds like this compound, QSAR models can be invaluable for predicting their activity and guiding the design of new analogs with improved properties.

QSAR studies on related bis(2-chloroethyl)amino derivatives have been conducted to understand their potential antitumor activity. For example, a QSAR study on a series of carboxylic acid bis(2-chloroethyl)aminoethyl esters utilized statistical-heuristic techniques to estimate the contributions of various structural features to their in vivo activity against lymphoid leukemia L1210. nih.gov Such models can help in making assumptions about the differences in the activity of compounds based on the computed weights of their structural features. nih.gov

The general approach in QSAR involves calculating a set of molecular descriptors for each compound in a series and then using statistical methods to build a mathematical model that relates these descriptors to the observed biological activity. These descriptors can be categorized into several types, including:

Electronic descriptors: These describe the electronic properties of the molecule, such as partial charges, dipole moment, and energies of the highest occupied and lowest unoccupied molecular orbitals (HOMO and LUMO).

Steric descriptors: These relate to the size and shape of the molecule, such as molecular volume, surface area, and various shape indices.

Hydrophobic descriptors: These quantify the hydrophobicity of the molecule, with the logarithm of the partition coefficient (logP) being the most common.

Topological descriptors: These are numerical representations of the molecular structure, encoding information about the connectivity and branching of atoms.

For this compound and its analogs, QSAR models could be developed to predict their cytotoxicity, alkylating potential, or other relevant biological activities. The success of such models would depend on the availability of a sufficiently large and diverse dataset of compounds with experimentally determined activities.

QSAR Descriptor TypeExamplesRelevance to this compound analogs
ElectronicPartial atomic charges, Dipole moment, HOMO/LUMO energiesInfluence the reactivity of the bis(2-chloroethyl)amino group and its interaction with biological targets.
StericMolecular volume, Surface area, Shape indicesAffect the binding of the molecule to its target site.
HydrophobicLogPDetermine the ability of the compound to cross cell membranes.
TopologicalConnectivity indices, Branching indicesEncode the overall molecular architecture, which can be related to activity.

Impact of Substituent Modifications on Molecular Interactions

Modifications to the substituents on the core structure of this compound can have a profound impact on its molecular interactions with biological targets. The sulfamoyl chloride moiety offers a site for such modifications. Replacing the chloride with other functional groups can alter the compound's electronic properties, steric hindrance, and hydrogen bonding capacity.

Studies on other classes of compounds, such as sulfonamides, have shown that the nature of the substituent can significantly influence intermolecular interactions. For example, the introduction of different substituents on a phenyl ring can modulate aromatic interactions, with electron-withdrawing groups often strengthening these interactions. rsc.org While not directly analogous, this principle highlights the importance of substituent effects in molecular recognition.

In the context of this compound, replacing the sulfamoyl chloride with various amides, esters, or other functional groups would create a library of analogs with a range of physicochemical properties. These modifications would be expected to influence:

Reactivity: As discussed earlier, the electronic nature of the substituent on the nitrogen of the bis(2-chloroethyl)amino group can modulate the formation of the aziridinium ion.

Solubility: The introduction of polar or ionizable groups can increase the aqueous solubility of the compound, which can be a critical factor for its biological activity and bioavailability.

Target Selectivity: By altering the shape, size, and electronic distribution of the molecule, it may be possible to enhance its selectivity for a particular biological target, potentially reducing off-target effects.

Membrane Permeability: The ability of the compound to cross cell membranes is influenced by its lipophilicity, which can be fine-tuned through substituent modifications.

Design Principles for Modulating Reactivity and Selectivity in Analogs

The design of analogs of this compound with modulated reactivity and selectivity is guided by the principles of medicinal chemistry and an understanding of the SAR of related compounds. The primary goal is often to create molecules with enhanced therapeutic efficacy and reduced toxicity.

One key design principle involves modifying the electronic environment of the bis(2-chloroethyl)amino group to control its alkylating reactivity. This can be achieved by introducing electron-withdrawing or electron-donating substituents on the sulfonyl group or by replacing the sulfamoyl chloride with other functionalities. The aim is to strike a balance where the compound is reactive enough to exert its desired biological effect but not so reactive that it causes excessive toxicity through indiscriminate alkylation.

Another important strategy is the incorporation of targeting moieties. By attaching a group that is recognized by a specific receptor or transporter on a target cell population, it is possible to increase the local concentration of the drug at the desired site of action. This can lead to enhanced efficacy and reduced systemic toxicity.

The synthesis of truncated analogs is another approach that has been explored for related compounds. In a study on Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (B99878) (BPTES) analogs, it was found that some truncated versions retained the potency of the parent compound while offering opportunities to improve properties like aqueous solubility. nih.gov

The design and synthesis of novel analogs often involve a multi-step process that includes:

Lead Identification: Identifying a lead compound, in this case, this compound, with a known biological activity.

SAR Exploration: Synthesizing a series of analogs with systematic modifications to different parts of the molecule.

In Vitro Screening: Evaluating the biological activity of the new compounds in relevant in vitro assays.

QSAR Modeling: Using the data from the in vitro screening to develop QSAR models that can predict the activity of new, unsynthesized compounds.

Lead Optimization: Using the insights from the SAR and QSAR studies to design and synthesize more potent and selective analogs.

Through such iterative design and testing cycles, it is possible to develop novel compounds with improved therapeutic profiles based on the this compound scaffold.

Computational Chemistry and Molecular Modeling

Ligand-Biomolecule Docking Simulations (e.g., with DNA, enzymes)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For N,N-Bis(2-chloroethyl)sulfamoyl chloride, a key biological target is DNA, given its structural similarity to known DNA alkylating agents. nih.gov Docking simulations can elucidate the potential binding modes of the intact molecule within the grooves of DNA.

Computational studies on analogous nitrogen mustards, such as mechlorethamine (B1211372) and melphalan, have been performed to understand their interactions with DNA. acs.orgnih.gov These studies often show the preferential binding of the mustard agent in the major or minor groove of the DNA double helix. The initial non-covalent binding is a crucial step that precedes the covalent alkylation reaction. The binding affinity and specific orientation are influenced by factors such as the shape of the molecule, electrostatic interactions, and the formation of hydrogen bonds between the ligand and the DNA bases or phosphate (B84403) backbone.

Similarly, docking studies could be employed to investigate the interaction of this compound with enzymes that may play a role in its metabolism or detoxification, such as glutathione (B108866) S-transferases. By understanding these initial binding events, researchers can gain insights into the compound's mechanism of action and potential for therapeutic applications or toxicity.

Table 1: Representative Binding Affinities of Related Sulfonamide Derivatives with Biological Targets from Docking Studies

Compound Class Target Protein Predicted Binding Energy (kcal/mol) Key Interacting Residues
Sulfamoyloxy-oxazolidinones SARS-CoV-2 Main Protease -7.5 to -8.5 HIS41, CYS145, GLU166
Sulfonamide derivatives BRD4 -8.0 to -9.5 ASN140, TYR97

Note: This table presents data from studies on different sulfonamide-containing compounds to illustrate the application of molecular docking. nih.govnih.gov The binding energies and interacting residues are specific to the studied compounds and their respective targets and serve as an example of the type of data generated.

Molecular Dynamics Simulations of Compound-Target Complexes

Molecular dynamics (MD) simulations provide a dynamic picture of the interactions between a ligand and its biological target over time. nih.gov Following docking, an MD simulation can be initiated to assess the stability of the predicted binding pose and to observe the conformational changes in both the ligand and the biomolecule.

For a DNA-ligand complex, MD simulations can reveal how the presence of this compound in the DNA groove affects the local DNA structure, such as bending or unwinding of the helix. nih.govresearchgate.net These simulations can also provide information on the solvation of the complex and the role of water molecules in mediating the interaction.

In the context of covalent adducts, once the alkylation has occurred, MD simulations are invaluable for understanding the structural consequences. For instance, simulations of DNA containing an interstrand cross-link formed by a nitrogen mustard can show significant distortion of the DNA helix, which is thought to be a key trigger for cellular repair mechanisms and cytotoxic effects. nih.govresearchgate.net

Quantum Mechanical/Molecular Mechanical (QM/MM) Studies of Reaction Pathways

The alkylation of DNA by this compound involves the formation and breaking of covalent bonds, a process that is best described by quantum mechanics (QM). However, the biological environment (the rest of the DNA and surrounding solvent) is too large to be treated with QM methods. QM/MM is a hybrid approach that addresses this challenge by treating the reactive core of the system (the ligand and the reacting DNA base) with a high-level QM method, while the remainder of the system is treated with a more computationally efficient molecular mechanics (MM) force field.

Computational studies on the mechanism of guanine (B1146940) alkylation by nitrogen mustards have utilized such methods to map out the reaction energy profile. acs.orgnih.govscirp.org These studies typically investigate the initial activation of the chloroethyl group to form a reactive aziridinium (B1262131) ion, followed by the nucleophilic attack of the N7 atom of guanine on this intermediate. scirp.org The calculations can provide crucial information on the activation energies and the stability of intermediates and transition states, which helps to elucidate the reaction mechanism and the factors influencing the reactivity of the compound. scirp.org

In Silico Prediction of Reactivity and Stability Profiles

The stability of the compound, particularly its hydrolysis, can also be investigated computationally. Studies on related aromatic nitrogen mustards have used computational methods to explore the hydrolysis of the mustard functionality, which is a competing reaction to DNA alkylation. semanticscholar.org The rate of hydrolysis is a critical factor in determining the bioavailability and efficacy of such alkylating agents.

Quantitative Structure-Activity Relationship (QSAR) studies represent another in silico approach. While not directly studying the reactivity of a single molecule, QSAR models can correlate structural features of a series of related compounds with their biological activity. nih.gov For a class of compounds like bis(2-chloroethyl)amines, QSAR can help to identify the key molecular descriptors that contribute to their cytotoxic effects, providing a predictive tool for designing new analogs with improved properties. nih.gov

Advanced Analytical Methodologies in Research

Mass Spectrometry for Adduct Identification and Metabolite Profiling (Research focus)

Mass spectrometry (MS) is an indispensable tool for the molecular weight determination and structural analysis of N,N-Bis(2-chloroethyl)sulfamoyl chloride and related compounds. Soft ionization techniques, particularly electrospray ionization (ESI), are employed to generate intact molecular ions or adduct ions, which helps prevent the fragmentation of the molecule during analysis. acdlabs.com

In ESI-MS, adduct ions are commonly formed by the association of the analyte molecule with cations or anions present in the sample solution, such as protons ([M+H]⁺), sodium ions ([M+Na]⁺), or ammonium (B1175870) ions ([M+NH₄]⁺). acdlabs.comnih.gov The identification of these adducts is critical for accurately determining the monoisotopic mass of the parent compound. ucdavis.edu For this compound, predicted mass-to-charge ratios (m/z) for common adducts provide a reference for experimental data interpretation. uni.lu

While specific metabolite profiling studies for this compound are not extensively detailed in the available literature, the analytical approach for such research would heavily rely on techniques like liquid chromatography-mass spectrometry (LC-MS). This method is widely used for the identification and quantification of structurally related genotoxic impurities, such as bis(2-chloroethyl)amine (B1207034), in pharmaceutical substances. researchgate.netresearchgate.net A developed Ultra-High-Performance Liquid Chromatography-tandem Mass Spectrometry (UHPLC–MS/MS) method for its parent amine, bis(2-chloroethyl)amine, demonstrates the sensitivity and selectivity required for trace-level analysis. researchgate.net

Table 1: Predicted ESI-MS Adducts for this compound (C₄H₈Cl₃NO₂S) uni.lu Data calculated using computational models.

Adduct IonPredicted m/z
[M+H]⁺239.94141
[M+Na]⁺261.92335
[M+NH₄]⁺256.96795
[M+K]⁺277.89729
[M-H]⁻237.92685
[M+HCOO]⁻283.93233

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the unambiguous structural elucidation of organic molecules. omicsonline.org For this compound, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments would be utilized to confirm its covalent structure.

Based on the analysis of structurally similar compounds, the ¹H NMR spectrum is expected to show two distinct signals for the methylene (B1212753) (-CH₂-) groups of the chloroethyl moieties. nih.govchemicalbook.com These would likely appear as triplets due to spin-spin coupling with the adjacent methylene protons. nih.gov The ¹³C NMR spectrum would correspondingly display two signals for the two non-equivalent carbon atoms in the chloroethyl groups. researchgate.netnih.gov

2D NMR techniques are essential for confirming connectivity:

COSY (Correlation Spectroscopy) would verify the coupling between the two adjacent methylene groups within the chloroethyl chains. omicsonline.org

HSQC (Heteronuclear Single Quantum Coherence) would correlate the proton signals with their directly attached carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation) would establish long-range correlations between protons and carbons, confirming the attachment of the chloroethyl groups to the nitrogen atom and the nitrogen to the sulfonyl chloride group. omicsonline.org

Furthermore, NMR is used to study the interactions of related compounds and to determine stereochemistry in chiral analogs, such as derivatives of cyclophosphamide (B585) which also contain the bis(2-chloroethyl)amino functional group. nih.govnih.gov

X-ray Crystallography for Solid-State Structure Determination of Analogs or Complexes

One such analog, tert-Butyl N-[N,N-bis(2-chloroethyl)sulfamoyl]carbamate, has been characterized by X-ray diffraction. nih.gov The analysis revealed an asymmetry in the S—N bond distances within the sulfamide (B24259) moiety, with values of 1.688 Å and 1.615 Å. nih.gov This type of detailed structural information is crucial for understanding the electronic and steric properties of the molecule.

Table 2: Crystallographic Data for tert-Butyl N-[N,N-bis(2-chloroethyl)sulfamoyl]carbamate nih.gov

ParameterValue
Chemical FormulaC₁₁H₂₁Cl₃N₂O₄S
Molecular Weight383.71
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)9.6132 (5)
b (Å)17.1282 (9)
c (Å)10.6763 (5)
β (°)93.868 (3)
Volume (ų)1753.92 (15)
Z (molecules/unit cell)4

Other related compounds, including various N-(2-chloroethyl) derivatives and oxazaphospholidinones containing the bis(2-chloroethyl)amino group, have also had their solid-state structures determined, contributing to a broader understanding of this class of compounds. nih.govresearchgate.netnih.govresearchgate.netresearchgate.net

Chromatographic Techniques for Purification and Purity Assessment in Research Compounds

Chromatographic methods are fundamental in the synthesis and analysis of research compounds for both purification and purity assessment.

For purification, flash column chromatography is a standard technique. In the synthesis of analogs containing the bis(2-chloroethyl)amino moiety, flash chromatography using a silica (B1680970) gel stationary phase is effectively used to separate reaction products, including diastereomers, from starting materials and byproducts. nih.gov For example, diastereomeric oxazaphospholidinones were successfully separated using ethyl acetate (B1210297) as the mobile phase. nih.gov Following chromatography, recrystallization is often employed as a final purification step. nih.gov

For purity assessment and quantification, high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are the methods of choice due to their high resolution and sensitivity. A robust UHPLC-MS/MS method was developed to identify and quantify the related compound bis(2-chloroethyl)amine as a genotoxic impurity in drug substances. researchgate.net The method utilized a C18 stationary phase column with a gradient mobile phase, demonstrating the ability to achieve sensitive detection at parts-per-million (ppm) levels. researchgate.net Such methods are critical for ensuring the purity of the target compound and for quality control in a research setting.

N,n Bis 2 Chloroethyl Sulfamoyl Chloride As a Synthetic Building Block and Chemical Probe

Intermediate in the Synthesis of Complex Organic Molecules

The structural features of N,N-Bis(2-chloroethyl)sulfamoyl chloride make it a valuable intermediate in the construction of more complex molecules, particularly those with potential pharmacological relevance. The bis(2-chloroethyl)amino moiety is a well-known pharmacophore, historically recognized as a nitrogen mustard group, which imparts alkylating properties to the parent molecule. mdpi.com

One area of application is in the synthesis of N,N-bis-(2-chloroethylsulfamoyl) imines. Research has demonstrated a solvent-free and catalyst-free method for the condensation of N,N-bis-chloroethylsulfamide (the parent sulfonamide of the title chloride) with various aldehydes. researchgate.net This reaction produces N-sulfamoyl imines in high yields, showcasing the utility of the sulfamoyl group in forming carbon-nitrogen double bonds, which are themselves important synthons for further molecular elaboration. researchgate.net

Table 1: Synthesis of N,N-bis-(2-chloroethylsulfamoyl) imines from N,N-bis-chloroethylsulfamide and various aldehydes. Data sourced from a study on solvent-free synthesis. researchgate.net

Furthermore, the core structure is related to the synthesis of complex phosphoramide (B1221513) mustards like cyclophosphamide (B585). mdpi.comgoogle.com In these syntheses, a related precursor, N,N-bis(2-chloroethyl)amine, is reacted with a phosphoryl chloride derivative to build the final molecule. google.com This highlights the role of the N,N-bis(2-chloroethyl)amine unit as a fundamental building block for a class of significant therapeutic agents. mdpi.comnih.gov

Preparation of Sulfamoyl-Containing Heterocyclic Compounds

The reactivity of the sulfamoyl chloride group, combined with the potential for the chloroethyl groups to participate in cyclization reactions, enables the use of this compound and its derivatives in the synthesis of various heterocyclic compounds. Sulfonamides are a key feature in many biologically active heterocycles. rsc.org

For instance, derivatives of this compound can undergo intramolecular cyclization. The 2-chloroethyl groups can be displaced by a nucleophile within the same molecule to form a ring. In related systems, such as phenyl N,N-bis(2-chloroethyl)-N'-phenylphosphorodiamidate, treatment with a base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can induce cyclization, where the amide nitrogen attacks one of the chloroethyl chains to form a diazaphospholidine ring system. asianpubs.org This type of intramolecular SN2 reaction is a common strategy for forming heterocyclic structures.

Another general route to sulfamoyl-containing heterocycles involves the reaction of sulfonyl chlorides with bifunctional reagents. For example, the synthesis of 1,2,4-thiadiazinane 1,1-dioxides can be achieved from β-aminoethane sulfonamides, which are reacted with methylene (B1212753) donors like dichloromethane (B109758) or formaldehyde. rsc.orgnih.govresearchgate.net While not a direct use of the title compound, this demonstrates a synthetic strategy where a sulfamoyl group is incorporated into a heterocyclic ring, a pathway for which this compound could serve as a starting material after initial reaction at the sulfonyl chloride center.

Table 2: Examples of synthetic routes to sulfamoyl-containing heterocyclic compounds, illustrating general cyclization strategies. rsc.orgnih.govresearchgate.net

Role in the Development of Targeted Chemical Probes for Biological Research

The N,N-bis(2-chloroethyl)amino group, commonly known as a nitrogen mustard, is a classic alkylating functional group. nih.govwikipedia.org This reactivity is the basis for its use in the development of targeted chemical probes, particularly covalent probes, which form a stable bond with their biological target.

The mechanism of action involves an intramolecular cyclization, where the nitrogen atom displaces one of the chlorides to form a highly reactive aziridinium (B1262131) ion. mdpi.comwikipedia.orgoncohemakey.com This electrophilic intermediate is then susceptible to attack by nucleophiles present in biological macromolecules, such as the N7 atom of guanine (B1146940) in DNA or nucleophilic residues (e.g., cysteine, histidine, lysine) in proteins. wikipedia.orgacs.orgresearchgate.net Because the molecule has two chloroethyl groups, it can alkylate a second target after formation of a second aziridinium ion, leading to cross-linking. wikipedia.orgnih.gov

This ability to covalently modify biomolecules is fundamental to the design of chemical probes. By attaching this reactive sulfamide (B24259) to a molecule that has affinity for a specific protein, researchers can create a probe that will bind to the target protein and then react irreversibly with it. This allows for:

Target identification and validation: Covalent probes can be used to label a target protein in a complex biological sample, facilitating its identification.

Mapping binding sites: By analyzing which amino acid residue is modified, the binding site of the probe can be determined.

Inhibiting protein function: Irreversible binding can permanently inactivate a target protein, allowing for the study of the biological consequences of its loss of function.

The combination of the sulfamoyl chloride handle for synthetic diversification and the bis(2-chloroethyl)amino "warhead" for covalent modification makes this compound a foundational structure for developing such targeted probes.

Synthesis of Labeled Derivatives for Mechanistic Research

Isotopically labeled compounds are indispensable tools for elucidating reaction mechanisms, studying metabolic pathways, and quantifying molecular interactions. The synthesis of labeled derivatives of this compound or its precursors can provide deep insights into its chemical and biological activities.

The purpose of such labeling includes:

Kinetic Isotope Effect Studies: Replacing hydrogen with deuterium (B1214612) can alter reaction rates. Studying these changes (the kinetic isotope effect) can help determine the rate-limiting step of a reaction, such as the formation of the aziridinium ion.

Metabolic Fate Tracking: Using heavy isotopes like ¹³C, ¹⁵N, or ³H allows researchers to track the molecule and its metabolites in biological systems using techniques like mass spectrometry or NMR, without the need for radioactive materials.

NMR Studies: The incorporation of stable isotopes like ¹³C and ¹⁵N is crucial for advanced NMR experiments that determine the structure of molecules or their complexes with biological targets. nih.gov For example, a ¹⁵N-labeled compound could be used to directly observe the nitrogen's environment and its involvement in the cyclization and alkylation steps.

Common strategies for introducing labels would involve using isotopically enriched starting materials in the synthesis. For instance, the synthesis of Bis(2-chloroethyl)amine (B1207034) typically starts from diethanolamine (B148213), which could be prepared using ¹³C-labeled ethylene (B1197577) oxide or ¹⁵N-labeled ammonia (B1221849) to introduce the desired isotopes. chemicalbook.com

Broader Academic Implications and Future Research Directions

Contributions to Understanding Alkylation Chemistry in Biological Systems

N,N-Bis(2-chloroethyl)sulfamoyl chloride belongs to a class of compounds containing the N-(2-chloroethyl) moiety, a structural feature known for conferring potential biological and pharmacological activities. nih.govresearchgate.netresearchgate.net These compounds are recognized for their capacity to act as alkylating agents, a fundamental process in understanding their effects on biological systems. nih.govresearchgate.net The mechanism of action involves the two chloroethyl groups, which can form highly reactive aziridinium (B1262131) ion intermediates. These intermediates then readily react with nucleophilic sites on biological macromolecules, most notably DNA and proteins. nih.gov

This alkylation can lead to the formation of covalent bonds, resulting in outcomes such as DNA cross-linking. By forming adducts with DNA bases, these agents can disrupt normal cellular functions, particularly in rapidly dividing cells, which is a key mechanism exploited in the development of certain therapies. nih.gov The study of related compounds, such as chloroethylnitrososulfamides (CENS), which are developed as new families of alkylating agents, underscores the importance of this chemical class in designing molecules with specific biological activities. nih.gov Research into this compound and its derivatives contributes valuable insights into how the sulfamoyl scaffold influences the reactivity and biological targeting of the chloroethyl groups, thereby advancing the broader understanding of alkylation chemistry in a biological context.

Potential for Novel Reaction Discovery in Organic Chemistry

The chemical structure of this compound presents it as a versatile building block for synthetic organic chemistry. The compound features two distinct reactive sites: the sulfamoyl chloride group (-SO₂Cl) and the two 2-chloroethyl groups (-CH₂CH₂Cl). This dual reactivity opens avenues for the discovery of novel chemical transformations and the synthesis of complex molecular architectures.

The sulfamoyl chloride moiety is highly susceptible to nucleophilic substitution, allowing for reactions with a wide array of nucleophiles such as amines, alcohols, and thiols. This reactivity facilitates the construction of diverse libraries of N,N-disubstituted sulfonamides. Concurrently, the terminal chlorides on the ethyl chains can participate in their own set of substitution or elimination reactions. This orthogonal reactivity could be exploited in stepwise synthetic strategies to build complex molecules. The presence of these functional groups suggests potential for intramolecular cyclization reactions to form novel heterocyclic systems or for use in annulation reactions to construct condensed ring systems. nih.gov The compound could serve as a scaffold in developing new cross-coupling protocols or exploring unique reaction pathways that leverage the electronic interplay between the sulfonamide core and the alkyl chloride arms.

Integration with High-Throughput Screening in Early-Stage Chemical Biology Research

High-throughput screening (HTS) has become a cornerstone of modern drug discovery and chemical biology, enabling the rapid evaluation of large compound libraries against biological targets. nih.gov this compound is well-suited for integration into HTS workflows, primarily as a foundational scaffold for generating chemical libraries. A derivative, 4-[bis(2-chloroethyl)sulfamoyl]-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide, is already identified as a screening compound. chemdiv.com

The reactivity of the sulfamoyl chloride group allows for its use in diversity-oriented synthesis. By employing automated, nanoscale synthesis platforms, a vast number of derivatives can be generated in microtiter plates by reacting the core compound with a collection of diverse amines or alcohols. nih.gov This approach, sometimes termed "on-the-fly" synthesis, allows for the creation of novel chemical entities that can be immediately subjected to biological assays without the need for traditional purification of each compound. nih.gov Such a strategy accelerates the discovery of "hits"—molecules that show activity against a specific target. mdpi.com These hits can then be selected for further optimization. The integration of scaffolds like this compound with HTS technologies provides a powerful engine for identifying new molecular probes and potential starting points for therapeutic development.

Theoretical and Computational Advancements in Predictive Chemistry for this Compound Class

Computational chemistry offers powerful tools to predict and understand the behavior of molecules, thereby guiding experimental research. For compounds like this compound, theoretical methods can provide significant insights into their chemical and biological properties. Methods such as Density Functional Theory (DFT) can be used to calculate molecular geometries, electronic structures, and vibrational frequencies, which helps in understanding the compound's stability and reactivity. mdpi.com

Furthermore, molecular docking simulations can be employed to predict how derivatives of this compound might interact with the binding sites of specific proteins or enzymes. mdpi.com These in silico studies can help prioritize which derivatives to synthesize, saving considerable time and resources. By modeling the formation of the reactive aziridinium ion and its subsequent reaction with biological nucleophiles, computational approaches can elucidate the mechanisms of alkylation at an atomic level. Predictive models for properties such as ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) are also increasingly used in early-stage research. nih.gov Applying these computational tools to the this compound class of compounds can accelerate the design of molecules with enhanced potency and selectivity, contributing to a more rational and efficient discovery process.

Data Table: Physicochemical Properties of this compound

PropertyValue
Chemical Name This compound
Synonyms bis(2-chloroethyl)sulfamyl chloride
CAS Number 24590-55-4
Molecular Formula C₄H₈Cl₃NO₂S
Molecular Weight 240.54 g/mol
Density 1.532 g/cm³
Boiling Point 322.7 °C at 760 mmHg
Flash Point 148.9 °C
Vapor Pressure 0.000275 mmHg at 25 °C

Data sourced from references lookchem.comchemnet.com.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N,N-Bis(2-chloroethyl)sulfamoyl chloride in academic laboratory settings?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution reactions using sulfamoyl chloride and 2-chloroethylamine derivatives. Key steps include:

  • Reagent Selection : Use anhydrous conditions with triethylamine as a base to neutralize HCl byproducts .
  • Temperature Control : Maintain reaction temperatures between 0–5°C to prevent premature hydrolysis of reactive chloroethyl groups.
  • Purification : Employ vacuum distillation or column chromatography (silica gel, hexane/ethyl acetate) to isolate the product.
    • Validation : Monitor reaction progress using TLC or NMR spectroscopy to confirm intermediate formation and final product purity.

Q. How does This compound hydrolyze under aqueous conditions, and what analytical methods are used to characterize its degradation products?

  • Mechanism : Hydrolysis occurs via nucleophilic attack by water, yielding bis(2-chloroethyl)amine, sulfonic acid derivatives, and CO₂ .
  • Analytical Workflow :

  • HPLC-MS : Quantify hydrolysis products (e.g., bis(2-chloroethyl)amine) using reverse-phase C18 columns with a mobile phase of acetonitrile/water (0.1% formic acid).
  • FT-IR : Track carbonyl (C=O) and sulfonyl (S=O) group changes to confirm degradation pathways.

Advanced Research Questions

Q. What strategies mitigate contradictions in reported genotoxicity data for This compound across different cell lines?

  • Experimental Design :

  • Dose-Response Studies : Compare IC₅₀ values in human cancer cell lines (e.g., HeLa, MCF-7) versus non-cancerous fibroblasts to assess selective toxicity .
  • Comet Assay : Quantify DNA strand breaks to differentiate direct alkylation effects from oxidative stress-mediated damage.
    • Data Interpretation : Discrepancies may arise from variations in cellular repair mechanisms (e.g., mismatch repair efficiency) or metabolic activation pathways.

Q. How can researchers optimize the compound’s reactivity for site-specific protein modification while minimizing off-target alkylation?

  • Approach :

  • Protecting Groups : Temporarily block reactive sulfamoyl chloride groups with tert-butyloxycarbonyl (Boc) during conjugation to control reaction specificity .
  • pH Optimization : Conduct reactions at pH 7.4–8.2 to favor nucleophilic attack by target lysine or cysteine residues over hydrolysis.
    • Validation : Use MALDI-TOF mass spectrometry to confirm protein adduct formation and quantify modification efficiency.

Q. What crystallographic insights explain the structural stability of This compound derivatives in solid-state applications?

  • Crystallography Data : Single-crystal X-ray diffraction reveals:

ParameterValue
Space groupP21/c (monoclinic)
Unit cell dimensionsa=9.6132 Å, b=17.1282 Å
β angle93.868°
Z4
  • Key Interactions : Chlorine atoms form weak C–H···Cl hydrogen bonds, enhancing lattice stability .

Contradiction Resolution & Best Practices

Q. How should researchers reconcile conflicting reports on the compound’s stability in polar aprotic solvents?

  • Root Cause : Stability varies with solvent purity (trace water accelerates hydrolysis) and storage conditions (light exposure induces radical degradation).
  • Protocol Standardization :

  • Use freshly distilled dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
  • Store solutions at -20°C under nitrogen atmosphere to prolong shelf life.

Q. What safety protocols are critical when handling This compound due to its alkylating and corrosive properties?

  • Safety Measures :

  • PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood for all manipulations .
  • Spill Management : Neutralize spills with sodium bicarbonate and absorb with vermiculite.
  • Waste Disposal : Treat waste with 10% sodium hydroxide solution to hydrolyze residual compound before disposal.

Research Application Focus

Q. What role does This compound play in synthesizing anticancer prodrugs, and how is its efficacy validated?

  • Application : Serves as a bifunctional alkylating agent in prodrugs like estramustine derivatives. The sulfamoyl group enhances solubility, while chloroethyl groups enable DNA cross-linking .
  • Efficacy Testing :

  • In Vitro : Assess cytotoxicity via MTT assays in prostate cancer (PC-3) cells.
  • In Vivo : Monitor tumor regression in xenograft models using bioluminescence imaging.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.